(S)-Modafinil-d10
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGHCGITMMYXAQ-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])S(=O)CC(=O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678718 | |
| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-30-4 | |
| Record name | 2-{Bis[(~2~H_5_)phenyl]methanesulfinyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Stable Isotope Labeling in Contemporary Chemical Biology
Stable isotope labeling is a technique where atoms in a molecule are replaced with their non-radioactive isotopes. creative-proteomics.com This practice is crucial in contemporary chemical biology for tracing the journey of molecules within a biological system, which helps in understanding metabolic pathways and genetic processes. silantes.com Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are safe for long-term studies and are particularly well-suited for metabolic research in humans. studysmarter.co.ukdiagnosticsworldnews.com
The primary applications of stable isotope labeling in pharmaceutical and biochemical research include:
Metabolism Studies: Researchers can track the breakdown of a drug and the formation of its metabolites by labeling it with a stable isotope. This is vital for understanding a drug's safety and efficacy.
Pharmacokinetics Studies: By labeling a drug, its rate of absorption, distribution, metabolism, and excretion can be determined.
Quantitative Analysis: Isotope dilution, a method involving the addition of a known amount of a stable isotope-labeled compound to a sample, allows for the precise calculation of the concentration of the non-labeled molecule. This is a gold standard for absolute quantification in fields like lipidomics and proteomics. diagnosticsworldnews.com
Mechanistic Studies: The use of deuterated compounds helps in the investigation of chemical reaction pathways. acs.org
The changes in the ratio of labeled to non-labeled forms of a molecule can be measured using analytical instruments like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com
Overview of Chiral Sulfoxides in Fundamental Research
Chiral sulfoxides are organic compounds that contain a sulfinyl group (SO) attached to two different carbon atoms, creating a stereogenic center at the sulfur atom. frontiersin.orgresearchgate.net These compounds are of significant interest in various fields of research and industry. frontiersin.orgfrontiersin.org
Key aspects of chiral sulfoxides in research include:
Asymmetric Synthesis: Optically pure sulfoxides are important as chiral building blocks or as groups that direct the stereochemical outcome of a reaction. frontiersin.orgfrontiersin.org
Medicinal Chemistry: Many chiral sulfoxides exhibit a range of biological activities, including anti-bacterial, anti-fungal, and anti-ulcer properties. frontiersin.orgresearchgate.net Since often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, the use of enantiomerically pure sulfoxides is crucial in the pharmaceutical industry. researchgate.net
Drug Development: The sulfinyl group can act as a core part of a drug's structure, replace a carbonyl group (a concept known as bioisosterism), or modify a drug's properties. sioc-journal.cn
The synthesis of enantiomerically pure sulfoxides can be achieved through various chemical and biological methods, including the asymmetric oxidation of prochiral sulfides and the kinetic resolution of racemic sulfoxides. frontiersin.orgresearchgate.net
Rationale for Deuteration in Advanced Mechanistic and Analytical Studies of Modafinil Enantiomers
Modafinil (B37608) is a chiral compound due to its asymmetric sulfoxide (B87167) group and exists as two enantiomers: (R)-modafinil and (S)-modafinil. openaccessjournals.comnih.gov Both enantiomers are biologically active, but they exhibit different pharmacological properties and pharmacokinetic profiles. openaccessjournals.comtandfonline.com For instance, the (S)-enantiomer is eliminated from the body approximately three times faster than the (R)-enantiomer. tandfonline.com
The deuteration of modafinil enantiomers, creating compounds like (S)-Modafinil-d10, serves several important purposes in research:
Internal Standards for Quantitative Analysis: Deuterium-labeled compounds are frequently used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This is because they have nearly identical chemical properties to their non-labeled counterparts but a different mass, allowing for accurate quantification. The use of an isotopically labeled internal standard is often necessary for sensitive and reliable LC-MS analysis. nih.gov
Mechanistic Studies: The incorporation of deuterium (B1214612) can be used to study the mechanisms of chemical reactions and metabolic pathways. researchgate.net The kinetic isotope effect, where the rate of a reaction changes upon isotopic substitution, can provide valuable insights into reaction mechanisms. acs.org
Modifying Pharmacokinetic Properties: The introduction of deuterium at specific positions in a drug molecule can sometimes alter its metabolic stability, potentially leading to improved pharmacokinetic properties. acs.org
The synthesis of deuterated modafinil can be achieved through methods like hydrogen-deuterium exchange. nih.gov
Contextualization of S Modafinil D10 Within the Broader Modafinil Research Landscape
Deuterium (B1214612) Incorporation Techniques
The introduction of deuterium into a target molecule can be achieved through various methods, ranging from direct exchange reactions on the final compound to the use of labeled precursors in a de novo synthesis. The choice of method often depends on the desired level and position of deuteration, as well as economic and practical considerations.
Hydrogen-deuterium exchange (HDX) represents a straightforward and cost-effective method for preparing deuterated analogues of modafinil. nih.govencyclopedia.pub This strategy involves the substitution of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD), often facilitated by a catalyst. nih.govencyclopedia.pub
Research on armodafinil, the (R)-enantiomer of modafinil, has demonstrated the feasibility of preparing a deuterated standard via a base-catalyzed HDX reaction at carbon centers. nih.govnih.govresearchgate.net In these studies, up to three deuterium atoms were successfully incorporated into the molecule. nih.govnih.gov The introduced deuterons proved stable and did not undergo back-exchange under neutral or acidic conditions, which is a crucial requirement for isotopically labeled standards used in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govresearchgate.net The exchange process can be catalyzed by a base like N,N,N-triethylamine (TEA) in a suitable solvent system. nih.gov The primary advantage of the HDX procedure is its low cost and simple preparation compared to more complex synthetic techniques. encyclopedia.pub
De novo synthesis is a powerful, albeit often more complex and expensive, approach for preparing isotopically labeled compounds. nih.govencyclopedia.pubmdpi.com This method involves building the molecule from simpler, isotopically labeled starting materials, which allows for precise control over the location of the isotopic labels. For this compound, this would entail a multi-step synthesis beginning with deuterated precursors.
One synthetic route involves the preparation of deuterated (benzhydrylsulfanyl)acetic acid, a key precursor for both modafinil and the related compound adrafinil. cas.cn This labeled precursor can then be carried through the subsequent reaction steps—amidation followed by oxidation—to yield the final deuterated modafinil product. nih.govgoogle.com General synthetic procedures for modafinil analogues often start with the coupling of a substituted diphenylmethanol (B121723) with thioglycolic acid, followed by amidation and oxidation. acs.org By using deuterated starting materials in these established synthetic pathways, specifically deuterated diphenylmethanol, one can produce this compound where the ten deuterium atoms are located on the two phenyl rings.
Precise control over the extent and location of deuterium incorporation is essential for the synthesis of specific isotopologues like this compound. When using HDX methods, the reaction conditions can be tuned to manage the degree of deuteration. nih.gov Factors such as the choice of solvent, temperature, and reaction time influence the kinetics of the exchange process. nih.gov For instance, investigations into the deuteration of armodafinil showed that the exchange of carbon-bound hydrogens in the sulfinylacetamide moiety occurs at a discernible rate, allowing for controlled incorporation. nih.gov The results indicated the possibility of introducing three deuterons into the armodafinil molecule specifically at the carbon atom adjacent to the sulfinyl and carbonyl groups. nih.govresearchgate.net
For complete and position-specific deuteration, such as in this compound where the phenyl rings are labeled, de novo synthesis is the required approach. Using benzene-d6 (B120219) as a starting material to construct the diphenylmethyl (benzhydryl) moiety ensures that the deuterium labels are placed exclusively and completely on the aromatic rings, with no isotopic scrambling to other positions.
| Deuteration Method | Deuterium Source | Catalyst/Conditions | Outcome/Controllability | Reference |
| Hydrogen-Deuterium Exchange (HDX) | D₂O, MeOD | Base-catalyzed (e.g., TEA) | Introduction of up to 3 deuterons at the α-carbon to the sulfoxide (B87167). Degree of deuteration controlled by reaction time and temperature. | nih.govnih.gov |
| De Novo Synthesis | Deuterated precursors (e.g., deuterated (benzhydrylsulfanyl)acetic acid) | Standard multi-step synthesis | Precise control over the position and number of deuterium atoms based on the chosen labeled starting materials. | cas.cnacs.org |
Isotopic Labeling during De Novo Synthesis
Enantioselective Synthetic Approaches to (S)-Modafinil Precursors
The biological activity of modafinil resides primarily in its enantiomers, with the (R)- and (S)-forms exhibiting different pharmacokinetic profiles. mdpi.com Therefore, developing enantioselective methods to access the individual stereoisomers is of significant interest. The key strategic step is the asymmetric synthesis of the chiral sulfoxide from a pro-chiral sulfide (B99878) precursor.
The asymmetric oxidation of pro-chiral sulfides is a widely explored method for synthesizing enantiopure sulfoxides. sci-hub.setandfonline.com This approach involves oxidizing the sulfide precursor, 2-(diphenylmethylthio)acetamide, in the presence of a chiral catalyst or reagent to selectively produce one enantiomer of the sulfoxide. sci-hub.se
A notable method is the metal-catalyzed oxidation, such as the Kagan-Sharpless oxidation, which utilizes a titanium complex with a chiral ligand like diethyl tartrate (DET). google.com Modifications to this method, including performing the oxidation in the presence of a base, have led to high enantioselectivity (>94% enantiomeric excess) and high yields. google.com Other approaches include the use of chiral oxazolidines, biocatalytic methods employing microbial oxidation, and catalysis with other chiral metal complexes. sci-hub.seresearchgate.net For instance, chloroperoxidase (CPO) from Caldariomyces fumago has been used for the asymmetric sulfoxidation of 2-(diphenylmethylthio)acetamide to produce (R)-modafinil with high enantiomeric excess (97% ee), demonstrating the potential of biocatalysis in this field. mdpi.com
Organocatalysis has emerged as a valuable alternative to metal-based systems, offering reactions under mild conditions. mdpi.com The first organocatalyzed asymmetric sulfoxidation reactions for the synthesis of enantioenriched (R)-modafinil have been reported, using environmentally benign hydrogen peroxide (H₂O₂) as the oxidant. dntb.gov.uafau.de
A variety of chiral organocatalysts have been screened, including chiral BINOL-phosphates and the fructose-derived Shi catalyst. mdpi.comdntb.gov.ua While these initial studies achieved quantitative yields, the enantiomeric excesses for the modafinil precursor were modest, with reported values up to 23-26% ee. mdpi.comresearchgate.net Another approach involved a biomimetic system using FeCl₃ with a dipeptide-based chiral ligand, which yielded (R)-modafinil with a 24% ee. mdpi.com Although the enantioselectivity is not yet competitive with the best metal-catalyzed methods, these findings represent a significant proof of concept for the metal-free asymmetric synthesis of modafinil and its analogues. mdpi.com
| Catalytic System | Catalyst/Reagent | Oxidant | Enantiomeric Excess (ee) | Yield | Reference |
| Metal-Catalyzed Oxidation | Titanium/ (S,S)-(-)-DET | Cumene (B47948) hydroperoxide | >94% | High | google.com |
| Biocatalysis | Chloroperoxidase (CPO) | tert-Butyl hydroperoxide | 97% ((R)-modafinil) | 11% (yield improved with additives) | mdpi.com |
| Organocatalysis | Chiral BINOL-phosphate V | H₂O₂ | 23% ((R)-modafinil) | >99% | mdpi.com |
| Organocatalysis | Shi Ketone VIII | H₂O₂ | 10% ((R)-modafinil) | >99% | mdpi.com |
| Biomimetic Catalysis | FeCl₃ / Dipeptide Ligand X | H₂O₂ | 24% ((R)-modafinil) | 75% | mdpi.com |
Biomimetic Catalytic Systems for Chiral Sulfoxide Synthesis
Biomimetic catalysis leverages synthetic catalysts that mimic the function of natural enzymes to perform challenging chemical transformations with high selectivity. In the context of chiral sulfoxide synthesis, a key reaction in producing enantiomerically pure modafinil, these systems often replicate the activity of monooxygenase enzymes. mdpi.comeuropa.eu The goal is to achieve enantioselective oxidation of a prochiral sulfide to a single enantiomer of the sulfoxide under mild and efficient conditions. nih.govacs.org
Several types of biomimetic systems have been explored for this purpose:
Iron-Based Catalysts: Non-heme iron complexes are of particular interest. Research has demonstrated the use of a biomimetic catalytic system composed of iron(III) chloride (FeCl₃) and a dipeptide-based chiral ligand for the asymmetric synthesis of (R)-modafinil. mdpi.comresearchgate.net This system utilizes aqueous hydrogen peroxide (H₂O₂) as an environmentally benign oxidant. mdpi.com While representing a significant advancement in non-heme iron-catalyzed synthesis of modafinil, the enantiomeric excess (ee) achieved was moderate. mdpi.comresearchgate.net
Copper-Based Catalysts: Dicopper complexes have been synthesized to mimic the active site of tyrosinase, an enzyme capable of catalyzing sulfoxidation. mdpi.com A notable example involves a dicopper complex with a chiral ligand derived from L-phenylalanine. nih.gov This catalyst is active in the tyrosinase-like sulfoxidation of organic sulfides, requiring a reducing co-substrate such as hydroxylamine (B1172632) (NH₂OH). mdpi.comnih.gov The mechanism involves the direct transfer of an oxygen atom from a copper-oxygen intermediate to the sulfide. nih.gov The placement of the chiral center on the ligand within the immediate coordination sphere of the copper is crucial for achieving good enantioselectivity. mdpi.comnih.gov
Flavin-Based Catalysts: Flavoenzymes are another source of inspiration for biomimetic oxidation. nih.gov Synthetic flavin derivatives, particularly when conjugated with cyclodextrins, can act as effective catalysts for enantioselective sulfoxidation. mdpi.com The cyclodextrin (B1172386) component provides a chiral hydrophobic cavity that binds the substrate, facilitating the asymmetric oxidation by the flavin moiety using hydrogen peroxide. mdpi.com These systems can function in aqueous media and show promise, achieving high enantioselectivity for certain sulfides. mdpi.com
| Catalytic System | Substrate Mentioned | Oxidant/Co-substrate | Key Finding | Reference |
|---|---|---|---|---|
| FeCl₃ / Dipeptide-based Ligand | Modafinil Precursor | H₂O₂ | Achieved 75% yield and 24% ee for (R)-modafinil. mdpi.com | mdpi.comresearchgate.net |
| Dicopper-Benzimidazolyl Complex | Thioanisole | O₂ / NH₂OH | Demonstrated significant enantiomeric excess through a tyrosinase-like mechanism. nih.gov | mdpi.comnih.gov |
| Flavin-Cyclodextrin Conjugate | Aromatic/Aliphatic Sulfides | H₂O₂ | Achieved up to 91% ee for tert-butyl methyl sulfide in aqueous media. mdpi.com | mdpi.com |
Diastereoselective Resolution Methods for Modafinic Acid
Modafinic acid, or 2-[(diphenylmethyl)sulfinyl]acetic acid, is a critical chiral intermediate in the synthesis of modafinil and its individual enantiomers. google.comwikipedia.org The resolution of racemic modafinic acid into its separate enantiomers is a cornerstone of many synthetic routes.
Classical Resolution via Diastereomeric Salts: The most established method involves the formation of diastereomeric salts using a chiral resolving agent. google.com A commonly used agent is an optically pure amine, such as (-)-α-methylbenzylamine. google.comgoogle.com The process involves reacting the racemic modafinic acid with the chiral amine to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization. google.com Once the desired diastereomeric salt is isolated, a hydrolysis step is performed to cleave the salt, liberating the enantiomerically pure modafinic acid. google.com
Enzymatic Resolution: Biocatalytic methods offer a highly selective alternative for resolution. Engineered enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO) polypeptides, have been developed for the stereoselective synthesis of (R)-modafinic acid from the corresponding sulfide precursor, benzhydryl-thioacetic acid, with high enantiomeric excess. google.com Enzymatic resolution can also be applied to derivatives of modafinic acid, such as its esters, providing another route to the chirally pure intermediate. researchgate.netresearchgate.net
| Method | Principle | Example Agent/System | Key Feature | Reference |
|---|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts. | (-)-α-Methylbenzylamine | Relies on differential solubility of diastereomers. google.com | google.comgoogle.com |
| Preferential Crystallization | Seeding a supersaturated solution of a conglomerate. | Auto-seeded (AS3PC) | Yield can be enhanced by adding a non-chiral base like triethanolamine. researchgate.net | researchgate.netresearchgate.net |
| Enzymatic Synthesis | Stereoselective oxidation of a prochiral precursor. | Engineered CHMO Polypeptides | Can produce (R)-modafinic acid with at least 85% stereoisomeric excess. google.com | google.com |
Challenges and Innovations in Chiral Deuterated Compound Synthesis
The synthesis of complex molecules that are both chirally pure and selectively deuterated, such as this compound, presents a unique and formidable set of scientific hurdles. This field is driven by the increasing use of deuterated compounds in pharmaceutical development to improve pharmacokinetic profiles. acs.orgnih.gov
Challenges:
Stereochemical Integrity: A primary challenge is the introduction of deuterium without compromising the enantiomeric purity of the chiral center(s). nih.gov Many deuteration methods, especially those involving harsh conditions or intermediates that can racemize, risk eroding the stereochemical integrity of the final product. acs.orgnih.gov
Site-Selectivity and Isotopic Purity: Achieving deuteration at specific, targeted positions within a molecule while leaving other positions untouched is a significant challenge. acs.org Furthermore, attaining a high level of deuterium incorporation (isotopic purity) at the target site is often difficult, with many methods resulting in incomplete labeling. rsc.org
Reagent Availability and Cost: The synthesis of deuterated compounds often requires specifically labeled starting materials or reagents (e.g., D₂O, deuterated solvents, deuterated reducing agents like PhSiD₃), which can be costly and add complexity to the synthetic route. acs.orgrsc.org
Method Generality: Many existing deuteration protocols are not broadly applicable and suffer from limitations in substrate scope and functional group tolerance, requiring bespoke solutions for each target molecule. rsc.org
Innovations:
Advanced Catalysis: A major area of innovation is the development of sophisticated transition-metal catalysts for enantioselective deuteration. Nickel-catalyzed systems, for instance, have been used for the asymmetric transfer deuteration of α,β-unsaturated ketimines using inexpensive deuterated alcohols (e.g., 2-propanol-d₈) as the deuterium source. organic-chemistry.org This approach provides access to deuterated chiral amines with both high enantioselectivity and high deuterium content. organic-chemistry.org
Biocatalytic Deuteration: The use of enzymes represents a powerful and green innovation. Reductase enzymes can catalyze asymmetric deuteration with exceptional chemo-, stereo-, and isotopic selectivity under mild, aqueous conditions. nih.gov A key breakthrough in this area is the development of systems that generate and recycle the necessary deuterated nicotinamide (B372718) cofactor ([4-²H]-NADH) in situ, using cheap and readily available deuterium sources like deuterium oxide (²H₂O) and hydrogen gas (H₂). nih.gov
Late-Stage Functionalization: Methodologies that allow for the introduction of deuterium at a late stage in a synthetic sequence are highly valuable as they minimize the need to carry labeled atoms through a multi-step process. acs.org Significant progress has been made in direct Hydrogen Isotope Exchange (HIE) reactions, driven by advances in C-H activation chemistry, which enable more selective and efficient late-stage deuteration. acs.org
Divergent Synthetic Strategies: Innovative synthetic routes have been designed to provide access to multiple, selectively deuterated isotopomers from a common intermediate. One such strategy uses ynamide building blocks, where the choice of a specific deuterated reagent (e.g., a deuterated silane (B1218182) versus a deuterated acid) can direct the deuteration to either the α- or β-position of the resulting amine with high selectivity and efficiency. rsc.org
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the definitive identification and quantification of modafinil and its enantiomers. This compound, a deuterated form of the S-enantiomer of modafinil, serves as an ideal internal standard in these applications. sigmaaldrich.comcerilliant.comclearsynth.com
Liquid Chromatography–Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the analysis of modafinil in biological matrices such as plasma. researchgate.net These methods often employ a deuterated internal standard, like Modafinil-d5 or this compound (also referred to as armodafinil d-10), to ensure accuracy. researchgate.netresearchgate.net The separation is typically achieved on a C18 column. researchgate.net LC-MS/MS offers significant advantages over other techniques by providing high selectivity and sensitivity for detecting the analyte and its internal standard. nih.govnih.gov
In tandem mass spectrometry (MS/MS), the optimization of precursor-to-product ion transitions is critical for achieving selectivity and sensitivity. For an analyte and its deuterated internal standard, specific mass-to-charge (m/z) ratios are monitored. The precursor ion (selected in the first quadrupole, Q1) for armodafinil (the R-enantiomer, which is chemically identical to the S-enantiomer in terms of mass) is typically m/z 274.1. researchgate.netnih.gov Upon collision-induced dissociation, a characteristic product ion (selected in the third quadrupole, Q3) at m/z 167.2 is formed and monitored. researchgate.netnih.gov
For the deuterated internal standard, this compound (armodafinil d-10), the precursor ion is shifted due to the presence of ten deuterium atoms. The optimized Q1/Q3 transition for armodafinil d-10 is m/z 284.4 → m/z 177.4. researchgate.netnih.gov A similar deuterated standard, Modafinil-d5, utilizes the transition m/z 279.1 → m/z 234.0. ijpsr.com The selection of these unique mass transitions for the analyte and the internal standard allows for their simultaneous, yet distinct, detection, minimizing cross-talk and ensuring precise quantification.
Table 1: Optimized Q1/Q3 Mass Transitions for Modafinil Analogs
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|
| Armodafinil | 274.1 | 167.2 |
| Armodafinil-d10 | 284.4 | 177.4 |
| Modafinil-d5 | 279.1 | 234.0 |
Electrospray ionization (ESI) is the preferred ionization technique for analyzing modafinil and its analogs by LC-MS. researchgate.net The ESI source converts the analytes in the liquid phase into gas-phase ions. For modafinil, ESI is typically operated in the positive ion mode, as this provides a much higher and more stable signal compared to the negative mode. nih.gov The process generates protonated molecules, [M+H]+, which then enter the mass spectrometer for analysis. researchgate.netnih.gov The detection of modafinil and its deuterated standards, such as Modafinil-d5 and this compound, is effectively achieved using ESI coupled with tandem mass spectrometry. researchgate.netijpsr.com
Optimization of Q1/Q3 Mass Transitions for Deuterated Analogs
Gas Chromatography–Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the detection of modafinil, particularly in forensic and clinical analysis. researchgate.netnih.govresearchgate.net However, the thermal instability of modafinil presents a significant challenge. The compound tends to decompose in the hot GC injection port, leading to the formation of degradation products rather than the parent drug. wiley.com This can create ambiguity in the identification of modafinil and its analogs. nih.govwiley.com Despite these challenges, GC-MS methods have been developed for detecting the unchanged parent drug in urine samples without the need for derivatization. nih.gov this compound is suitable for use as an internal standard in GC-MS applications, providing a means for quantification despite potential thermal degradation. sigmaaldrich.comcerilliant.comscientificlabs.co.uk
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a primary measurement method that provides a high level of accuracy and is traceable to the International System of Units (SI). nist.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard—in this case, this compound—to a sample containing the analyte of interest, modafinil. nist.gov
The deuterated standard is chemically identical to the analyte but has a different mass due to the isotopic substitution. sigmaaldrich.com This allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the natural analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high precision. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, making it a robust and reliable quantification technique. nih.gov
Chromatographic Separation Principles for Chiral Modafinil Enantiomers
Modafinil is a chiral molecule, existing as two enantiomers: (R)-modafinil (armodafinil) and (S)-modafinil. nih.govmdpi.com Since enantiomers can have different pharmacological effects, their separation and individual quantification are often necessary. This is achieved using chiral chromatography. researchgate.netnih.gov
High-performance liquid chromatography (HPLC) methods have been developed to separate modafinil enantiomers using chiral stationary phases (CSPs). nih.govresearchgate.net Examples of CSPs used for this purpose include those based on beta-cyclodextrin (B164692) and the macrocyclic glycopeptide teicoplanin. nih.govresearchgate.net The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase, leading to different retention times. For instance, a method using a Chirobiotic T column with a mobile phase of methanol and triethylamine (B128534) has been shown to effectively separate the enantiomers. nih.gov Another approach utilized a beta-cyclodextrin column with a gradient elution to resolve d- and l-modafinil. nih.gov Capillary electrophoresis with sulfobutyl ether-β-cyclodextrin as a chiral selector has also been successfully employed for the enantiomeric separation of modafinil. mdpi.com In these chiral separations, this compound can be used as an internal standard to ensure accurate quantification of the (S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of modafinil enantiomers. These methods often utilize chiral stationary phases (CSPs) to achieve resolution between the (R)- and (S)-forms.
One approach involves using a Chirobiotic T column, which contains the macrocyclic glycopeptide teicoplanin as the chiral stationary phase. researchgate.netnih.gov In a polar organic mode, a mobile phase consisting of methanol and triethylamine (100/0.05, v/v) at a flow rate of 1.0 mL/min can effectively separate the enantiomers, with UV detection at 225 nm. researchgate.netnih.gov This method boasts a total analysis time of less than 6 minutes. researchgate.netnih.gov
Another established method employs a beta-cyclodextrin column. nih.govnih.gov Gradient elution is used to separate d- and l-modafinil, which are then detected by UV absorbance at 225 nm. nih.gov This technique has been validated to be free from interference by other commonly used drugs and endogenous substances found in human serum. nih.govgwern.net The selection of the appropriate chiral column and mobile phase is crucial for achieving optimal separation and is often the focus of method development. researchgate.netnih.gov
Table 1: HPLC Methods for Chiral Separation of Modafinil Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Total Run Time | Reference |
|---|---|---|---|---|---|
| Chirobiotic T (teicoplanin) | Methanol/Triethylamine (100/0.05, v/v) | 1.0 mL/min | UV at 225 nm | < 6 min | researchgate.netnih.gov |
| Beta-cyclodextrin | Gradient Elution | Not Specified | UV at 225 nm | Not Specified | nih.govnih.gov |
| ChiraDex beta-cyclodextrin | 0.020 M, pH 3.0 phosphate (B84403) buffer-acetonitrile (84:14, v/v) | Not Specified | UV at 225 nm | Not Specified | nih.gov |
Capillary Electrophoresis (CE) in Stereoisomer Analysis
Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of modafinil due to its high efficiency, rapid analysis, and low operational cost. nih.govopenaccessjournals.com This method typically involves the addition of a chiral selector to the background electrolyte (BGE).
A frequently used chiral selector is sulfobutyl ether-β-cyclodextrin (SBE-β-CD). nih.govmdpi.com By optimizing parameters such as the concentration of the chiral selector, the pH of the BGE, and the capillary temperature, a good resolution between the modafinil enantiomers can be achieved. nih.gov For instance, a BGE of 20 mmol/L phosphate buffer at pH 7.5 containing 20 mmol/L SBE-β-CD and 20% methanol, with the temperature set at 25°C, has been shown to provide a resolution of 3.3 for the two enantiomers. nih.gov In such methods, the (S)-modafinil migrates faster than the (R)-enantiomer (armodafinil), which is advantageous for its determination as an impurity. nih.govopenaccessjournals.com
Another CE method utilizes sulfated-β-cyclodextrin (S-β-CD). A BGE of 25mM H3PO4−1M tris solution at pH 8.0, containing 30 mg/mL of S-β-CD, can achieve chiral separation in less than 5 minutes with a resolution factor of 2.51. researchgate.net The optimization of various parameters, including the type and concentration of the chiral selector, buffer pH, voltage, and temperature, is critical for successful separation. nih.govresearchgate.net
Table 2: Capillary Electrophoresis Methods for Modafinil Enantioseparation
| Chiral Selector | Background Electrolyte (BGE) | Temperature | Resolution | Reference |
|---|---|---|---|---|
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 20 mmol/L phosphate buffer (pH 7.5) with 20% methanol | 25 °C | 3.3 | nih.gov |
| Sulfated-β-cyclodextrin (S-β-CD) | 25mM H3PO4−1M tris solution (pH 8.0) | 25 °C | 2.51 | researchgate.net |
Method Development and Validation Parameters in Research Analytics
Specificity and Selectivity in Complex Matrices
In bioanalytical method development, specificity and selectivity are paramount to ensure that the detected signal corresponds solely to the analyte of interest, without interference from endogenous components in the matrix (e.g., plasma). nih.gov For the quantification of modafinil enantiomers, methods are validated to be free from interference by other drugs and endogenous substances. nih.govgwern.net
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, selectivity is demonstrated by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention time of the analyte and the internal standard. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is one of the best ways to reduce endogenous interferences. nih.gov This is because it has a similar retention time, ionization efficiency, and recovery as the analyte. nih.govresearchgate.net
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. nih.gov
For the analysis of modafinil and its enantiomers, linearity has been established over various concentration ranges depending on the analytical technique and the intended application. For example, an LC-MS/MS method for armodafinil in human plasma demonstrated linearity within a concentration range of 10–10,000 ng/mL. nih.govresearchgate.net Another LC-MS/MS method for modafinil showed linearity from 2.0 to 600.0 ng/ml. ijpsr.comijpsr.com A chiral HPLC method for modafinil enantiomers established linearity over a concentration range of 5–150 μg/mL for each enantiomer. researchgate.netnih.gov
Table 3: Linearity and Calibration Ranges for Modafinil Analysis
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Armodafinil | LC-MS/MS | 10–10,000 ng/mL | Not Specified | nih.govresearchgate.net |
| Modafinil | LC-MS/MS | 2.0–600.0 ng/mL | Not Specified | ijpsr.comijpsr.com |
| Modafinil | LC-MS/MS | 30.8 to 8022.1 ng/mL | Not Specified | researchgate.net |
| (R)- and (S)-Modafinil | Chiral HPLC | 5–150 μg/mL | > 0.999 | researchgate.netnih.gov |
Assessment of Analytical Limits: Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in validating an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For (S)-modafinil, a capillary electrophoresis method reported an LOD of 1.25 μg/mL and an LOQ of 2.50 μg/mL. nih.gov A chiral HPLC method found the LOD and LOQ for (S)-modafinil to be 20 ng/mL and 60 ng/mL, respectively. researchgate.netnih.gov In LC-MS/MS analysis, the lower limit of quantification (LLOQ) for armodafinil in human plasma has been reported to be as low as 10 ng/mL. nih.govnih.gov These limits are generally well below the concentrations expected in biological samples from therapeutic use. gwern.net
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Modafinil Enantiomers
| Analyte | Method | LOD | LOQ/LLOQ | Reference |
|---|---|---|---|---|
| (S)-Modafinil | Capillary Electrophoresis | 1.25 μg/mL | 2.50 μg/mL | nih.gov |
| (R)-Modafinil | Chiral HPLC | 15 ng/mL | 45 ng/mL | researchgate.netnih.gov |
| (S)-Modafinil | Chiral HPLC | 20 ng/mL | 60 ng/mL | researchgate.netnih.gov |
| Armodafinil | LC-MS/MS | Not Specified | 10 ng/mL | nih.govnih.gov |
| Modafinil | LC-MS/MS | 1 ng/mL | 30.8 ng/mL | researchgate.net |
Role of this compound as an Internal Standard in Quantitative Research
In quantitative analysis, particularly with LC-MS, an internal standard (IS) is essential to control for variability during sample preparation, injection, and ionization. aptochem.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. aptochem.comwuxiapptec.com this compound is a deuterated form of (S)-modafinil and serves as an excellent internal standard for the quantification of modafinil and its enantiomers. nih.govresearchgate.net
The use of a deuterated internal standard like this compound is preferred because it has nearly identical chemical and physical properties to the analyte. wuxiapptec.com This ensures that it behaves similarly during extraction and has a similar retention time and ionization efficiency. nih.govresearchgate.net By comparing the response of the analyte to that of the known quantity of the internal standard, accurate and precise quantification can be achieved, even in complex biological matrices where matrix effects can suppress or enhance the signal. nih.govwuxiapptec.com In LC-MS/MS methods for armodafinil, armodafinil-d10 is used as the internal standard, with optimized mass transitions for both the analyte and the IS ensuring specificity. nih.govresearchgate.net
Investigation of Kinetic Isotope Effects (KIE) in Reaction Mechanisms
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. ufl.edu The study of KIEs, particularly deuterium KIEs, offers profound insights into reaction mechanisms. nih.govnih.gov
Understanding Bond Cleavage and Formation Rates
The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the C-D bond. rsc.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted at that position. This is known as a primary kinetic isotope effect and its magnitude can provide valuable information about the transition state of the reaction. ufl.edu
While direct experimental data on the KIE for this compound is not extensively published, the principles can be applied to its known metabolic reactions. For instance, in metabolic pathways involving C-H bond activation, such as hydroxylation, the observation of a significant KIE upon deuteration would indicate that C-H bond cleavage is a rate-limiting or partially rate-limiting step. nih.govnih.gov Conversely, the absence of a KIE would suggest that other steps, such as substrate binding or product release, are the slow steps in the reaction sequence.
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide mechanistic details about changes in hybridization or the steric environment of the reaction center during the transition state. ufl.edu
Probing Rate-Limiting Steps in Biochemical Transformations
The metabolic fate of (S)-Modafinil involves several enzymatic reactions. nih.gov Deuterium labeling in the form of this compound can be instrumental in identifying the rate-limiting steps within these complex biochemical cascades.
However, enzyme-catalyzed reactions are often multi-step processes. The observed KIE can be "masked" if other steps, such as enzyme-substrate binding or product release, are significantly slower than the chemical transformation step itself. acs.org Therefore, the interpretation of KIE data requires careful consideration of the entire catalytic cycle.
Tracing Metabolic Pathways and Metabolite Identification at a Molecular Level
Deuterium-labeled compounds like this compound are invaluable as tracers in metabolic studies. acs.orgnih.gov The distinct mass of deuterium allows for the unequivocal identification of drug-derived metabolites from the complex biological matrix using techniques like mass spectrometry.
The primary metabolic pathways of modafinil, and by extension its (S)-enantiomer, have been identified as hydrolytic deamidation, S-oxidation, and aromatic ring hydroxylation, followed by glucuronide conjugation of the hydroxylated products. nih.govcapes.gov.br
Hydrolytic Deamidation Pathways of Modafinil
Table 1: Major Metabolic Pathways of Modafinil
| Metabolic Pathway | Key Enzyme(s) / Process | Resulting Metabolite(s) |
| Hydrolytic Deamidation | Amidase | Modafinilic acid |
| S-Oxidation | Cytochrome P450 (e.g., CYP3A4) | Modafinil sulfone |
| Aromatic Ring Hydroxylation | Cytochrome P450 | Hydroxylated modafinil derivatives |
| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates of hydroxylated metabolites |
This table is based on established metabolic pathways of racemic modafinil. nih.govcapes.gov.br
S-Oxidation and Aromatic Ring Hydroxylation Mechanisms
The oxidation of the sulfinyl group of (S)-Modafinil to a sulfone is another significant metabolic pathway, primarily catalyzed by CYP3A4. nih.gov Aromatic hydroxylation of the phenyl rings also occurs, mediated by cytochrome P450 enzymes. nih.govcapes.gov.br
Kinetic isotope effect studies are particularly relevant for these oxidative reactions. For aromatic hydroxylation, an inverse KIE (kH/kD < 1) is often observed, which is indicative of an electrophilic addition mechanism where the hybridization of the carbon atom changes from sp² to sp³ in the rate-determining step. researchgate.netnih.govnih.gov If the phenyl rings of this compound are deuterated, a slower rate of hydroxylation would be expected if C-H bond cleavage is involved in the rate-limiting step, which would manifest as a normal KIE. The specific KIE value would provide clues as to whether the mechanism involves direct C-H insertion or an electrophilic aromatic substitution pathway.
Computational Chemistry and Molecular Modeling in Metabolism Prediction
Computational chemistry serves as a powerful tool in forecasting the metabolic fate of xenobiotics, including isotopically labeled compounds like this compound. These in silico methods provide crucial insights into molecular properties that govern metabolic pathways.
The prediction of metabolic pathways through computational models involves matching a molecule to databases of known enzymatic reaction rules. researchgate.net For new chemical entities, tools like SMARTCyp or Xenosite can predict the site of metabolism (SOM) by analyzing the molecule's structure and its susceptibility to enzymatic reactions, particularly by Cytochrome P450 (CYP) enzymes. researchgate.net These programs identify atoms within the molecule that are most likely to undergo metabolic transformation.
In the case of modafinil, metabolism occurs predominantly through amide hydrolysis to form modafinil acid and, to a lesser degree, through CYP-mediated oxidation to produce modafinil sulfone. scialert.netscialert.net Molecular modeling analyses of the parent compound, modafinil, indicate that the electrostatic potential is more negative around the sulfinyl and acetamide (B32628) oxygen atoms, suggesting these positions are susceptible to electrophilic attack. scialert.net For this compound, the fundamental metabolic pathways are expected to be the same. However, computational models would incorporate the presence of deuterium on the two phenyl rings. The increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond would lead models to predict a significantly lower reactivity at these deuterated sites for CYP-mediated oxidation.
Computational methods, such as Density Functional Theory (DFT) and semi-empirical calculations like PM3, can determine key physicochemical properties that influence a compound's metabolic profile. scialert.net Solvation energy predicts the energy change when a solute is transferred from a vacuum to a solvent, indicating its solubility. A higher negative solvation energy corresponds to greater solubility in a polar solvent like water, which can affect the compound's distribution and rate of excretion. The dipole moment measures the polarity of a molecule, which influences its ability to interact with the active sites of metabolic enzymes. scialert.net
Molecular modeling studies on modafinil and its primary metabolites have yielded specific values for these properties. scialert.net While these calculations were performed on the non-deuterated compound, the values for this compound are expected to be very similar, as deuteration has a minimal effect on these specific electronic properties. The data suggest that the metabolite modafinil sulfone (MDFS) is the most water-soluble, while the parent compound is of intermediate polarity. scialert.net
Table 1: Calculated Solvation Energy and Dipole Moment of Modafinil and its Metabolites Data derived from computational analysis of non-deuterated modafinil. scialert.net
| Compound | Solvation Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| Modafinil (MDF) | -15.17 | 3.6 |
| Modafinil Acid (MDFA) | -15.33 | 6.6 |
| Modafinil Sulfone (MDFS) | -20.10 | 7.4 |
Prediction of Metabolic Sites and Reactivity
Influence of Deuteration on Enzyme-Substrate Interactions (Mechanistic)
The substitution of hydrogen with deuterium at specific molecular sites can profoundly influence the interaction between a substrate and a metabolic enzyme, a phenomenon primarily driven by the kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net The carbon-deuterium (C-D) bond is significantly more stable—approximately 6 to 10 times—than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium. juniperpublishers.com
This difference in bond strength is central to the mechanism by which deuteration affects metabolism. Many oxidative metabolic reactions catalyzed by the Cytochrome P450 (CYP) family of enzymes involve the cleavage of a C-H bond as the rate-limiting step. juniperpublishers.com In vitro studies have identified that modafinil's metabolism involves several CYP enzymes, including its role as an inhibitor of CYP2C19 and an inducer of CYP3A4. researchgate.netfda.govfrontiersin.org
For this compound, where the ten hydrogens on the diphenylmethyl moiety are replaced with deuterium, the enzymatic cleavage of these bonds by CYP enzymes requires a higher activation energy. This increased energy barrier results in a slower rate of reaction at the deuterated positions. juniperpublishers.com This slowing of metabolism is the primary mechanistic consequence of deuteration on the enzyme-substrate interaction. Consequently, the metabolic profile can be altered, potentially leading to a reduced rate of formation for metabolites that result from oxidation on the phenyl rings. This can also lead to "metabolic switching," where the organism compensates by increasing metabolism at non-deuterated sites of the molecule. juniperpublishers.com While deuterated compounds are spatially and electronically similar to their hydrogenated counterparts, this potent isotope effect on bond cleavage provides a distinct advantage in modulating metabolic stability. researchgate.net
Preclinical and Molecular Pharmacological Investigations of Modafinil Enantiomers
Neurotransmitter System Interactions (Mechanistic)
The wake-promoting effects of modafinil (B37608) are attributed to its complex interactions with multiple neurotransmitter systems in the brain. nih.govpsychscenehub.comdroracle.ai
A primary mechanism of action for modafinil enantiomers is the inhibition of the dopamine (B1211576) transporter (DAT), which leads to an increase in extracellular dopamine levels. patsnap.comtga.gov.aupatsnap.com Both (R)- and (S)-modafinil bind to the DAT, though with a lower affinity than other stimulants like cocaine. nih.govmdpi.com This binding is competitive and has been demonstrated to inhibit the reuptake of dopamine from the synaptic cleft. tga.gov.aumdpi.com Positron emission tomography (PET) studies in humans have confirmed that clinically relevant doses of modafinil occupy DAT, leading to increased dopamine in brain regions such as the striatum and nucleus accumbens. nih.govnih.gov The interaction with DAT is considered central to the wake-promoting effects of the drug. psychscenehub.com In genetically engineered mice lacking DAT, the wake-promoting activity of modafinil was absent, further supporting the DAT-dependent mechanism. tga.gov.auwikipedia.org Molecular docking studies suggest that the enantiomers bind to a common pocket on the DAT that overlaps with the binding site for dopamine and cocaine. nih.gov However, the binding mode of modafinil is considered "atypical" compared to cocaine, which may contribute to its different pharmacological profile. mdpi.comdiva-portal.org
Modafinil activates orexin-containing neurons in the hypothalamus, a key system in the regulation of wakefulness. imrpress.comjneurosci.orgwikipedia.org This activation is demonstrated by an increase in Fos immunoreactivity, a marker of neuronal activity, in orexin (B13118510) neurons following modafinil administration. imrpress.comnih.gov The activation of the orexin system is considered a significant contributor to modafinil's wake-promoting properties and is a point of differentiation from classical psychostimulants. imrpress.com Orexin deficiency is linked to narcolepsy, and modafinil's efficacy in treating this condition is thought to be mediated, at least in part, through its effects on these neurons. imrpress.comwikipedia.org
Modafinil also modulates the activity of glutamate (B1630785) and γ-aminobutyric acid (GABA), the primary excitatory and inhibitory neurotransmitters in the brain, respectively. nih.govpatsnap.compatsnap.com Acute administration of modafinil has been shown to increase glutamate release in the striatum while decreasing GABA release in several brain regions, including the nucleus accumbens, substantia nigra, and globus pallidus. uv.clmdpi.com The reduction in GABAergic transmission may disinhibit wake-promoting regions of the hypothalamus. jneurosci.org The interaction with these systems is complex; for instance, the inhibition of GABA release by modafinil appears to be mediated by the serotonin (B10506) system. nih.govpnas.org
Modafinil influences noradrenaline (norepinephrine) and serotonin pathways, although its direct binding affinity for the norepinephrine (B1679862) transporter (NET) and serotonin transporter (SERT) is low to negligible. nih.govpsychscenehub.comfrontiersin.org The effects on these systems are largely considered to be indirect consequences of its primary action on dopamine. wikipedia.org Modafinil has been shown to increase the release of norepinephrine in the hypothalamus. patsnap.com The wake-promoting effects of modafinil can be attenuated by α1-adrenergic receptor antagonists, suggesting a role for noradrenergic signaling. tga.gov.aufrontiersin.orgfda.gov Modafinil also interacts with serotonin activity in the prefrontal cortex and dorsal raphe nucleus, which may be relevant to some of its observed effects. nih.gov
Modulation of Glutamatergic and GABAergic Circuits
Enantiomeric Differences in Molecular Pharmacodynamics
The two enantiomers of modafinil, (R)-modafinil and (S)-modafinil, exhibit notable differences in their interaction with neurotransmitter transporters.
Research has consistently shown that (R)-modafinil has a higher affinity for the dopamine transporter (DAT) compared to (S)-modafinil. nih.govmdpi.comfrontiersin.orgbiorxiv.org Studies have reported that the affinity of (R)-modafinil for DAT is approximately three times higher than that of the (S)-enantiomer. nih.govmdpi.combiorxiv.orgwikipedia.org In contrast, neither enantiomer shows significant binding to the serotonin transporter (SERT) or the norepinephrine transporter (NET). nih.govfrontiersin.org This selectivity for DAT over other monoamine transporters is a key feature of modafinil's pharmacological profile. frontiersin.org
| Compound | Transporter | Binding Affinity (Kᵢ, µM) |
| (R)-Modafinil | DAT | 0.78 |
| (S)-Modafinil | DAT | 2.5 |
| Racemic Modafinil | DAT | 2.1 - 2.3 |
| (R)-Modafinil | SERT | > 10 |
| (S)-Modafinil | SERT | > 10 |
| (R)-Modafinil | NET | > 10 |
| (S)-Modafinil | NET | > 10 |
| Data compiled from multiple sources indicating the inhibitory constant (Kᵢ) for binding to human transporters. frontiersin.orgfrontiersin.org A lower Kᵢ value indicates higher binding affinity. |
Stereoselective Effects on Cellular Signaling Pathways
Modafinil is a chiral molecule, existing as (R)- and (S)-enantiomers. These enantiomers exhibit stereoselective effects on cellular signaling pathways, primarily through their differential interaction with the dopamine transporter (DAT). nih.gov In vitro studies have consistently shown that both enantiomers bind to the DAT and inhibit the reuptake of dopamine. drugbank.comnih.govpatsnap.com However, (R)-modafinil generally displays a higher affinity for the DAT compared to (S)-modafinil. nih.gov This difference in binding affinity suggests a stereoselective influence on dopamine signaling at the cellular level.
The interaction of modafinil enantiomers with the DAT is distinct from that of other psychostimulants like cocaine. nih.gov This unique binding profile may underlie the differences in their pharmacological effects and abuse potential. While both enantiomers increase the extracellular concentration of dopamine, the nuanced differences in their interaction with the DAT likely contribute to variations in their downstream signaling effects. nih.govnih.gov
In Vitro and Animal Model Studies for Mechanistic Pathway Discovery
Cell-Based Assays for Dopamine Uptake Inhibition
Cell-based assays have been instrumental in elucidating the stereoselective action of modafinil enantiomers on dopamine uptake. Studies utilizing human embryonic kidney (HEK293) cells expressing the human dopamine transporter (hDAT) have provided quantitative data on the inhibitory potency of each enantiomer.
In these assays, (S)-modafinil demonstrates a lower potency for inhibiting dopamine uptake compared to (R)-modafinil. This is reflected in its higher half-maximal inhibitory concentration (IC50) value. The stereoselectivity is a key aspect of its pharmacological profile, indicating that the spatial arrangement of the molecule influences its interaction with the dopamine transporter. nih.gov
| Compound | Reported IC50 for DAT Inhibition (µM) | Source |
|---|---|---|
| (S)-Modafinil | Variable, generally higher than (R)-Modafinil | nih.gov |
| (R)-Modafinil | Variable, generally lower than (S)-Modafinil | nih.gov |
| Racemic Modafinil | ~3-8 | frontiersin.org |
Neurochemical Analysis in Animal Brain Regions (e.g., extracellular dopamine levels)
Animal models have been crucial for understanding the in vivo neurochemical effects of modafinil enantiomers. Microdialysis studies in rodents have demonstrated that systemic administration of modafinil leads to an increase in extracellular dopamine levels in various brain regions, including the nucleus accumbens, a key area of the brain's reward system. nih.gov
Both (R)- and (S)-modafinil have been shown to elevate extracellular dopamine concentrations. nih.gov Despite the lower in vitro potency of (S)-modafinil at the DAT, it still produces a significant increase in extracellular dopamine in vivo. The magnitude and time course of this effect can differ between the enantiomers, which may be related to their distinct pharmacokinetic and pharmacodynamic properties. researchgate.net These findings from animal studies corroborate the in vitro data and confirm that the primary mechanism of action for both enantiomers involves the modulation of the dopamine system. wikipedia.orgfrontiersin.org
| Compound | Effect on Extracellular Dopamine | Key Brain Region Studied | Source |
|---|---|---|---|
| (S)-Modafinil | Increase | Nucleus Accumbens | nih.gov |
| (R)-Modafinil | Increase | Nucleus Accumbens | nih.gov |
Stereochemical Research in the Modafinil Series
Enantiomeric Recognition and Separation Methods
The ability to distinguish and separate the enantiomers of modafinil (B37608) is fundamental for studying their individual properties and for the quality control of enantiopure pharmaceuticals like armodafinil (B1684309). nih.govnih.gov
The successful separation of modafinil enantiomers has been achieved through the development and application of various chiral separation media, primarily for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
For HPLC, polysaccharide-based chiral stationary phases (CSPs) have proven effective. Columns such as Chiralcel OD-H and Chiralpak AD-H are used for the enantioseparation of modafinil and its synthetic intermediates. researchgate.net Another effective CSP is based on the macrocyclic glycopeptide teicoplanin, which allows for the separation of modafinil enantiomers in a polar organic mode. researchgate.net Additionally, β-cyclodextrin columns have been utilized, providing baseline separation of the two enantiomers. gwern.net
In Capillary Electrophoresis (CE), chiral selectors are added to the background electrolyte (BGE) to achieve enantioseparation. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose. openaccessjournals.com Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and sulfated-β-cyclodextrin (S-β-CD) have been shown to be particularly effective in resolving modafinil enantiomers. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) (host) and the modafinil enantiomers (guest), which have different binding constants and/or electrophoretic mobilities, allowing for their separation. openaccessjournals.comacs.org
A variety of analytical techniques have been developed to separate and quantify the enantiomers of modafinil in both bulk drug substances and biological fluids.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are robust and widely used. One method employs a teicoplanin-based CSP (Chirobiotic T column) with a mobile phase of methanol (B129727) and triethylamine (B128534), achieving separation with UV detection at 225 nm. researchgate.net Another validated HPLC method uses a β-cyclodextrin column with a gradient elution of sodium phosphate (B84403) buffer and acetonitrile (B52724) to separate and quantify the enantiomers in human serum. gwern.netresearchgate.net For industrial-scale separation to produce optically pure armodafinil, continuous chromatographic processes like simulated moving bed (SMB) chromatography have been implemented, offering high productivity and purity. google.com
Capillary Electrophoresis (CE): CE offers high efficiency, rapid analysis, and low consumption of reagents. nih.gov A validated method for determining the enantiomeric impurity in armodafinil uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a chiral selector. nih.gov Optimal separation was achieved using a 20 mmol/L phosphate buffer (pH 7.5) containing 20% methanol and 20 mmol/L SBE-β-CD. nih.gov Under these conditions, (S)-modafinil migrates faster than the (R)-enantiomer. nih.gov Another method achieved a good chiral separation in under five minutes using sulfated-β-cyclodextrin (S-β-CD) as the chiral selector. researchgate.net
| Technique | Chiral Selector / Stationary Phase | Key Parameters | Application | Reference |
|---|---|---|---|---|
| HPLC | β-cyclodextrin column | Gradient elution with sodium phosphate buffer and acetonitrile; UV detection at 225 nm. | Quantification in human serum. | gwern.net |
| HPLC | Teicoplanin CSP (Chirobiotic T) | Mobile Phase: Methanol/Triethylamine (100/0.05, v/v); Flow: 1.0 mL/min; UV detection at 225 nm. | Separation and determination of enantiomers. | researchgate.net |
| Continuous Chromatography (SMB) | Optical resolution packing | Multi-column continuous process. | Large-scale industrial separation for armodafinil production. | google.com |
| Capillary Electrophoresis (CZE) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | BGE: 20 mmol/L phosphate buffer (pH 7.5) with 20% methanol; Temp: 25 °C. | Determination of (S)-enantiomer impurity in armodafinil. | nih.gov |
| Capillary Electrophoresis (CZE) | Sulfated-β-cyclodextrin (S-β-CD) | BGE: 25mM H3PO4−1M tris solution (pH 8.0); Voltage: 18kV; Temp: 25 °C. | Assay of enantiomers in pharmaceutical formulations. | researchgate.net |
Development of Chiral Separation Media
Comparative Stereoselective Disposition and Elimination (Mechanistic)
The two enantiomers of modafinil exhibit significant differences in their pharmacokinetic profiles, a phenomenon known as stereoselective disposition. researchgate.net
Pharmacokinetic studies in humans have consistently demonstrated that the (S)-enantiomer is eliminated more rapidly than the (R)-enantiomer. The elimination half-life of (S)-modafinil is approximately 4-5 hours, whereas the half-life of (R)-modafinil (armodafinil) is significantly longer, at about 15 hours. psychscenehub.comresearchgate.net This results in the (S)-enantiomer being eliminated from the body about three times faster than the (R)-enantiomer. nih.govtga.gov.aunih.govnih.gov This difference in elimination rates is a key characteristic of modafinil's stereospecific pharmacokinetics. nih.gov
| Enantiomer | Common Name | Elimination Half-Life (t½) | Relative Elimination Rate | Reference |
|---|---|---|---|---|
| (R)-Modafinil | Armodafinil | ~15 hours | 1x (Slower) | psychscenehub.comdrugs.com |
| (S)-Modafinil | - | ~4-5 hours | ~3x (Faster) | psychscenehub.comresearchgate.net |
The differential elimination rates have significant implications for the plasma concentrations of the enantiomers following administration of racemic modafinil. Due to its slower clearance, the concentration of (R)-modafinil in the blood is substantially higher than that of (S)-modafinil, especially with chronic administration. nih.govopenaccessjournals.com At steady state, the total exposure (AUC) to (R)-modafinil is approximately three times that of (S)-modafinil. drugs.com The trough plasma concentration of circulating modafinil after once-daily dosing of the racemate consists of about 90% (R)-modafinil and only 10% (S)-modafinil. drugs.com
This pharmacokinetic advantage of the (R)-enantiomer was the primary rationale for developing armodafinil as a single-enantiomer product. It was theorized that a formulation of solely (R)-modafinil would provide a more sustained and improved plasma concentration profile throughout the day compared to the racemic mixture, potentially leading to a more consistent therapeutic effect. psychscenehub.com
Differential Elimination Rates of (S)- and (R)-Enantiomers
Asymmetric Synthesis and Chiral Induction for Modafinil Enantiomers
The development of enantioselective synthetic routes to produce single-enantiomer modafinil, particularly armodafinil, has been a major focus of research to improve upon classical resolution methods. These strategies primarily involve the asymmetric oxidation of the prochiral sulfide (B99878) precursor, 2-(diphenylmethylthio)acetamide.
Several approaches have been explored:
Microbial Oxidation: The use of microorganisms, such as Bacillus subtilis, can perform the oxidation of the corresponding sulfide acid precursor, benzhydrylsulfanyl acetic acid, to produce (S)-modafinil after a subsequent amidation step. nih.gov
Enantioselective Oxidation with Chiral Reagents: Stoichiometric amounts of chiral oxaziridines have been used to achieve the enantioselective oxidation of the thioether precursor. nih.gov
Catalytic Asymmetric Oxidation: A significant advancement involves the use of metal-chiral complexes to catalyze the asymmetric oxidation. One patented process uses a titanium complex with a chiral ligand like diethyl tartrate (DET) in the presence of a base and an oxidizing agent such as cumene (B47948) hydroperoxide (CHP). google.com This method has been shown to produce modafinil with high enantioselectivity and yield. google.com
Resolution via Diastereomers: An alternative to direct asymmetric synthesis is the resolution of a racemic precursor. For example, racemic (diphenylmethanesulfinyl)acetic acid can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization. sci-hub.se Another approach involves reacting the racemic sulfinyl carboxylic acid with a chiral auxiliary, such as (4R)-phenyl-thiazolidinethione, to form diastereomers that can be separated and then converted to the desired modafinil enantiomer. researchgate.net
These synthetic strategies are crucial for the cost-effective and large-scale production of enantiomerically pure armodafinil, bypassing the inefficiencies of separating a racemic mixture. sci-hub.segoogle.com
Absolute Configuration Determination
The definitive assignment of the absolute configuration of the Modafinil enantiomers was a crucial step in understanding their distinct pharmacological properties. Although the absolute configuration of l-modafinil and d-modafinil had not been determined for some time after their initial synthesis, subsequent research provided a clear answer. mdma.ch
A key study accomplished the asymmetric synthesis of both enantiomers of Modafinil, starting from benzhydrol. mdma.ch The pivotal step in determining the absolute configuration involved the resolution of the racemic precursor, (±)-modafinic acid ((±)-2-(diphenylmethylsulfinyl)acetic acid), into its separate enantiomers. mdma.ch Using fractional crystallization with α-methylbenzylamine, the researchers isolated (-)-modafinic acid and (+)-modafinic acid. mdma.ch
Single-crystal X-ray crystallographic analysis was then performed on the levorotatory enantiomer, (-)-modafinic acid. The analysis unequivocally established its absolute configuration as R. mdma.ch Consequently, the dextrorotatory enantiomer, (+)-modafinic acid, was assigned the S configuration. mdma.ch
Since the synthetic pathway from these resolved acid precursors to the final Modafinil enantiomers did not involve the chiral sulfoxide (B87167) center, the stereochemistry was preserved. Therefore, (R)-(-)-modafinic acid yielded (R)-(-)-Modafinil, and (S)-(+)-modafinic acid yielded (S)-(+)-Modafinil. mdma.ch This established that the dextrorotatory enantiomer of Modafinil possesses the S absolute configuration. mdma.ch
Table 1: Crystallographic Data for (R)-(-)-Modafinic Acid (Data sourced from crystallographic analysis establishing absolute configuration)
| Parameter | Value |
|---|---|
| Compound | (R)-(-)-2-(diphenylmethylsulfinyl)acetic acid |
| Configuration | R |
| Method | Single-Crystal X-ray Diffraction |
| Specific Rotation [α]D | -39.1° (in MeOH) |
This table summarizes the key finding from the X-ray analysis that determined the absolute stereochemistry of the modafinil series. mdma.ch
Enantiomeric Excess (ee) Control in Synthesis
Achieving a high enantiomeric excess (ee) is a primary goal in the synthesis of single-enantiomer pharmaceuticals like (S)-Modafinil. Research has explored several strategies to control the stereochemical outcome of the synthesis, primarily focusing on the enantioselective oxidation of the prochiral sulfide precursor, 2-(diphenylmethylthio)acetamide or its corresponding acid. nih.govmdpi.com
Microbial and Enzymatic Oxidation: One highly effective approach involves the use of biocatalysts. The Olivo group developed a method utilizing microbial oxidation. A highly enantioselective oxidation of benzhydrylsulfanyl acetic acid to the corresponding (S)-sulfinyl carboxylic acid was achieved using the fungus Beauveria bassiana, resulting in a high yield and an impressive 99% enantiomeric excess (ee). researchgate.netmdpi.com The resulting (S)-modafinic acid was then amidated using the bacteria Bacillus subtilis to produce (S)-Modafinil in good yield. researchgate.netresearchgate.net Another method employed the chloroperoxidase (CPO) enzyme to catalyze the enantioselective sulfoxidation of 2-(diphenylmethylthio)acetamide, achieving (R)-Modafinil with a high ee of 97.3%. researchgate.net
Asymmetric Oxidation with Chiral Catalysts: Metal-based and organocatalytic systems have also been developed for the asymmetric oxidation of the sulfide precursor.
Chiral Oxaziridines: The Coquerel group demonstrated an enantioselective synthesis using a stoichiometric chiral oxaziridine (B8769555) for the oxidation step, which produced Modafinil in a 66% yield. nih.govresearchgate.net
Organocatalysis: The first organocatalyzed sulfoxidation towards enantioenriched (R)-Modafinil has been reported. mdpi.com Using BINOL-phosphate catalysts, (R)-Modafinil was synthesized, although initial attempts resulted in low to moderate enantiomeric excess (10-20% ee). mdpi.com
Chiral-at-Metal Complexes: A different strategy involves the thermodynamic resolution of racemic modafinil acid using chiral-at-metal complexes. An Iridium(III) complex was used to selectively bind one enantiomer, allowing the other to be isolated with high optical purity (>98% ee). sci-hub.se
These synthetic strategies provide robust pathways to control the enantiomeric excess, ensuring the production of optically pure (S)-Modafinil and, by extension, (S)-Modafinil-d10.
Table 2: Comparison of Enantioselective Synthesis Methods for Modafinil Enantiomers
| Method | Precursor | Reagent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Microbial Oxidation | Benzhydrylsulfanyl acetic acid | Beauveria bassiana | (S)-Modafinic Acid | 99% | researchgate.netmdpi.com |
| Enzymatic Oxidation | 2-(diphenylmethylthio) acetamide (B32628) | Chloroperoxidase (CPO) | (R)-Modafinil | 97.3% | researchgate.net |
| Chiral Auxiliary | Racemic β-sulfinyl carboxylic acid | (4R)-phenyl-thiazolidinethione | Both enantiomers | >98% | researchgate.net |
| Organocatalysis | 2-(diphenylmethylthio) acetamide | BINOL-phosphate III | (R)-Modafinil | 20% | mdpi.com |
This table highlights various methods developed to achieve high enantiomeric purity in the synthesis of Modafinil. The enantiomeric excess is a measure of the purity of the sample.
Future Perspectives and Emerging Research Avenues for Deuterated Chiral Compounds
Development of Novel Isotope Labeling Technologies
The synthesis of enantiomerically pure deuterated compounds such as (S)-Modafinil-d10 necessitates sophisticated and precise isotope labeling technologies. While traditional methods exist, the future lies in the development of more efficient, selective, and scalable techniques for introducing deuterium (B1214612) into complex chiral molecules.
Recent advancements in this area are moving beyond simple hydrogen-deuterium exchange. Methodologies that offer high degrees of site- and stereoselectivity are in great demand. acs.orgnih.gov For instance, new catalytic systems are being explored that can achieve asymmetric deuteration. researchgate.net These include the use of chiral metal complexes and organocatalysts, although challenges with substrate scope and selectivity remain. acs.orgresearchgate.net
A particularly promising avenue is the use of biocatalysis. researchgate.net Enzyme-catalyzed reactions, such as those employing NADH-dependent reductases, offer the potential for near-perfect chemo-, stereo-, and isotopic selectivity under mild conditions. veeprho.com One innovative strategy combines a clean reductant like hydrogen gas (H₂) with a cheap and abundant deuterium source like heavy water (D₂O) to generate and recycle the deuterated cofactor needed for these enzymatic reductions. veeprho.com Such biocatalytic reductive deuteration has been successfully applied to produce chiral building blocks with high isotopic purity, a technique directly relevant to the synthesis of complex chiral molecules. rsc.org Another approach, termed "memory of chirality," allows for the preservation of a starting material's chirality in a reactive intermediate, avoiding the need for external chiral sources but often requiring stringent reaction conditions. acs.orgnih.gov
The development of these novel labeling technologies is critical for expanding the accessibility and application of complex deuterated chiral compounds like this compound for advanced research purposes.
| Technology | Description | Potential Advantages for Chiral Deuteration |
| Biocatalytic Reductive Deuteration | Employs enzymes (e.g., NADH-dependent reductases) to facilitate asymmetric deuteration. veeprho.com | High chemo-, stereo-, and isotopic selectivity under mild reaction conditions. veeprho.com |
| Chiral Metal Complex/Organocatalysis | Uses chiral catalysts to direct the stereoselective incorporation of deuterium. acs.orgresearchgate.net | Offers synthetic routes to a variety of chiral deuterated compounds. researchgate.net |
| Memory of Chirality (MOC) | Preserves the stereochemical information of a starting material through a chiral reactive intermediate. acs.orgnih.gov | Can achieve enantioselective deuteration without external chiral sources. nih.gov |
Integration of Deuterated Analogs in Advanced Structural Biology Studies (e.g., NMR)
Deuterated compounds are invaluable tools in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The replacement of hydrogen with deuterium can dramatically improve the quality of NMR data, especially for larger biomolecules or complex systems. splendidlab.com While specific advanced structural biology studies focusing on this compound are not yet prevalent, the potential for its integration into such research is significant.
In the context of NMR, deuteration serves several key purposes. For complex biomolecules like proteins, which are often the targets of drugs like modafinil (B37608), widespread deuteration reduces the number of proton signals, simplifying otherwise crowded spectra. splendidlab.com It also mitigates the effects of dipolar coupling between protons, a major cause of signal broadening and rapid relaxation in large molecules, leading to sharper signals and enhanced sensitivity. splendidlab.com This is crucial for techniques like saturation transfer difference (STD) NMR, which can identify the binding site of a small molecule on a protein. nih.gov By selectively labeling either the protein or a ligand like this compound, researchers can filter and simplify the resulting spectra to precisely map molecular interactions.
For small molecules, the use of deuterated analogues can help verify the effectiveness of the deuteration process itself through ²H NMR, which shows a strong peak for the deuterated compound where a proton NMR would not. acs.orghuji.ac.il While ²H NMR generally has lower resolution than ¹H NMR, it is highly informative for studying molecular dynamics and orientation, especially in solid-state NMR. acs.org
Future research could see this compound, or similar deuterated chiral ligands, used in advanced NMR studies to:
Elucidate the precise binding orientation and dynamics within its target protein binding pockets.
Characterize subtle conformational changes in the target protein upon binding.
Study the structure-activity relationship by comparing the interaction of deuterated and non-deuterated enantiomers with their biological targets.
The use of deuterated buffers and solvents is already a standard practice to improve data quality in small molecule NMR by eliminating interfering solvent signals. michaelchimenti.comiastate.edu The extension of this principle to the analyte itself opens up new possibilities for detailed structural investigation.
| NMR Application | Role of Deuterated Analogs like this compound |
| Protein-Ligand Interaction Studies | Simplify complex spectra and enhance signal resolution to map binding sites and dynamics. nih.govsplendidlab.com |
| Structural Elucidation | Serve as a "clean" background in ¹H NMR experiments, allowing for clearer observation of protein signals. |
| Confirmation of Deuteration | Verify the success and location of deuterium incorporation via ²H NMR. acs.orghuji.ac.il |
| Solid-State NMR | Probe molecular orientation and dynamics in ordered systems. acs.org |
High-Throughput Screening Methodologies Utilizing Deuterated Standards
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. lgcstandards.com The robustness and reliability of HTS assays are paramount, and this is an area where deuterated compounds like this compound play a crucial role, primarily as internal standards in bioanalytical methods. splendidlab.comaptochem.com
Liquid chromatography-mass spectrometry (LC-MS) has become a leading technique in bioanalysis due to its high sensitivity and selectivity. nih.gov In quantitative LC-MS assays, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. aptochem.com An ideal internal standard co-elutes with the analyte of interest and has a similar extraction recovery and ionization response. splendidlab.comaptochem.com Because the SIL-IS is chemically almost identical to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte's signal in the mass spectrometer. aptochem.com
The use of deuterated internal standards significantly improves the quality of high-throughput bioanalysis by:
Increasing Accuracy and Precision: By normalizing the analyte's response to the internal standard's response, a more accurate and reproducible quantification is achieved. nih.gov
Enhancing Robustness: The method becomes less susceptible to variations in experimental conditions, leading to lower rejection rates for analytical runs. splendidlab.comaptochem.com
Reducing Chromatographic Run Times: The confidence provided by a co-eluting SIL-IS can allow for the development of faster chromatographic methods without sacrificing data quality. splendidlab.com
Methodologies are continuously being developed to further increase the throughput of these analyses. For example, automated 96-well solid-phase extraction (SPE) systems can rapidly prepare hundreds of samples for LC-MS/MS analysis, a process in which deuterated internal standards are added to every sample to ensure data integrity. acs.org Such high-throughput methods are essential for large-scale pharmacokinetic studies and clinical toxicology, where modafinil concentrations are routinely monitored. nih.govakjournals.com
| Parameter | This compound |
| Chemical Name | 2-[(S)-(Diphenylmethyl)sulfinyl]acetamide-d10 vivanls.com |
| Molecular Formula | C₁₅H₅D₁₀NO₂S vivanls.com |
| Molecular Weight | 283.41 vivanls.com |
| Primary Application | Internal standard for the quantification of Modafinil and its enantiomers by GC- or LC-mass spectrometry. cerilliant.comclearsynth.com |
Computational Design and Prediction of Deuterated Analogue Properties in Research Systems
Computational chemistry offers powerful tools to predict the properties of deuterated compounds, guiding their design and helping to interpret experimental results. This in silico approach is becoming an indispensable part of research into deuterated analogues like this compound, particularly for predicting changes in metabolic stability and understanding kinetic isotope effects (KIEs).
The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions where the cleavage of this bond is the rate-limiting step. researchgate.net This phenomenon, known as the deuterium kinetic isotope effect, can be predicted using computational models. acs.orgplos.org By simulating the interaction of a drug with metabolic enzymes like cytochrome P450s, researchers can identify the most likely sites of metabolism. nih.gov This information allows for the strategic placement of deuterium atoms to block or slow down metabolism, potentially improving a drug's pharmacokinetic profile. plos.org
Computational tools can predict various properties of deuterated molecules:
Sites of Metabolism: Software can predict which parts of a molecule are most susceptible to metabolic transformation. nih.gov
Kinetic Isotope Effects: The magnitude of the KIE can be computationally estimated, providing insight into whether deuteration at a specific site will significantly impact the metabolic rate. acs.orgescholarship.org
Physicochemical Properties: Parameters such as lipophilicity (LogP) and solubility (LogS) can be calculated to assess how deuteration might alter a molecule's absorption and distribution characteristics. aptochem.com
Binding Affinity: Molecular docking and dynamics simulations can be used to predict how deuteration might affect the binding of a ligand to its receptor, for instance by altering hydrogen bonding interactions. rsc.org
For this compound, computational studies could be employed to predict how deuteration at the phenyl rings influences its metabolism compared to the non-deuterated form. Such studies can rationalize the choice of deuteration sites and predict whether "metabolic switching" to alternative pathways might occur. plos.orgnih.gov These predictive capabilities accelerate the research and development process for novel deuterated compounds by prioritizing the most promising candidates for synthesis and experimental testing.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of (S)-Modafinil-d10 that influence its application in pharmacokinetic studies?
- Methodological Answer : Key properties include molecular weight (283.41 g/mol), isotopic purity (99 atom % deuterium), and controlled substance status. These properties necessitate precise handling protocols (e.g., storage under inert conditions) and compliance with regulatory permits for procurement and use. Deuterium labeling reduces metabolic degradation rates, making it valuable for tracing drug metabolites via LC-MS. Researchers must validate isotopic integrity using NMR or high-resolution mass spectrometry to ensure experimental reliability .
Q. How should controlled experiments be designed to assess this compound’s metabolic stability in vivo?
- Methodological Answer :
Model Selection : Use animal models (e.g., rodents) with defined genetic backgrounds to minimize variability.
Dosing : Administer this compound alongside non-deuterated Modafinil to compare metabolic pathways.
Sampling : Collect plasma/tissue samples at staggered time points for LC-MS analysis.
Controls : Include vehicle controls and validate assay sensitivity using spiked matrices.
Reference pharmacokinetic parameters (e.g., half-life, clearance) against non-deuterated analogs to quantify isotope effects .
Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation or solid-phase extraction to reduce matrix interference.
- LC-MS Parameters : Employ a C18 column with deuterated internal standards (e.g., Modafinil-d14) for calibration. Monitor transitions specific to deuterated fragments (e.g., m/z 283→152).
- Validation : Assess precision, accuracy, and limits of detection/quantification per FDA/EMA guidelines. Cross-validate with NMR for isotopic purity .
Advanced Research Questions
Q. How can researchers address variability in enantiomer-specific pharmacodynamic data for this compound compared to racemic mixtures?
- Methodological Answer :
- Hypothesis Testing : Design dose-response studies isolating (S)- and (R)-enantiomers to compare receptor binding (e.g., dopamine transporter affinity).
- Data Normalization : Use AUC (area under the curve) metrics to standardize potency measurements across studies.
- Meta-Analysis : Pool data from independent labs, applying random-effects models to account for heterogeneity. Identify confounding variables (e.g., species-specific metabolism) through sensitivity analysis .
Q. What strategies mitigate isotopic dilution effects when using this compound as a tracer in long-term metabolic studies?
- Methodological Answer :
- Stable Isotope Administration : Co-administer deuterated water (D2O) to minimize hydrogen-deuterium exchange in vivo.
- Kinetic Modeling : Apply compartmental models to correct for progressive dilution in turnover studies.
- Validation : Use parallel reaction monitoring (PRM) in mass spectrometry to track deuterium retention over time .
Q. How can cross-jurisdictional studies involving this compound comply with divergent regulatory frameworks for controlled substances?
- Methodological Answer :
- Permit Harmonization : Obtain import/export licenses (e.g., DEA Schedule IV in the U.S., EMA oversight in the EU) prior to study initiation.
- Data Anonymization : Adopt GDPR-compliant pseudonymization techniques for patient-derived data.
- Ethical Review : Submit protocols to multiple institutional review boards (IRBs) to align with local ethical standards .
Q. What experimental designs reconcile contradictory findings in this compound’s blood-brain barrier (BBB) permeability across studies?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Use parallel BBB models (e.g., MDCK cells vs. in situ perfusion in rodents) under standardized conditions (pH, temperature).
- Tracer Techniques : Co-administer with a reference compound (e.g., sucrose) to normalize permeability coefficients.
- Advanced Imaging : Validate BBB penetration via PET/MRI with deuterium-labeled probes .
Q. How should researchers structure supporting information for manuscripts involving this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Synthesis Protocols : Report reaction conditions (e.g., deuterium source, purification steps) to enable replication.
- Data Transparency : Share raw LC-MS spectra and pharmacokinetic datasets via repositories (e.g., Zenodo) with DOI links.
- Compound Validation : Include certificates of analysis (CoA) for isotopic purity and HPLC chromatograms in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
